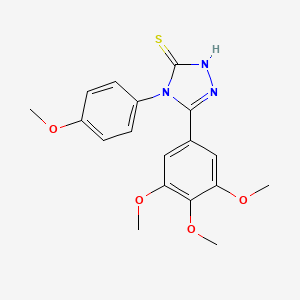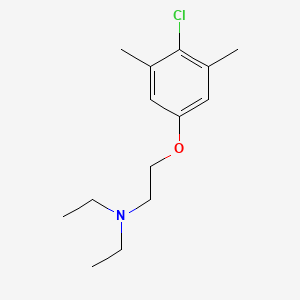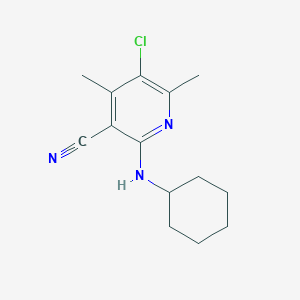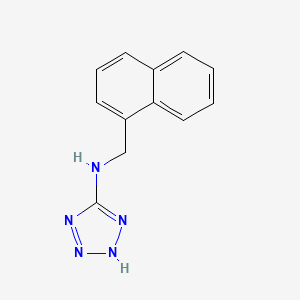
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, also known as INA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. INA is a member of the acrylamide family, which is widely used in various fields such as polymer chemistry, agriculture, and pharmaceuticals.
Scientific Research Applications
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential applications in various fields such as drug discovery, materials science, and biotechnology. One of the main areas of research is the development of novel inhibitors for enzymes involved in diseases such as cancer and inflammation. N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide involves the inhibition of enzymes through the formation of covalent bonds with the active site residues. The nitro group in N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide acts as an electrophile, which reacts with the nucleophilic residues in the enzyme active site, leading to the formation of a covalent bond. This covalent bond formation results in the irreversible inhibition of the enzyme activity.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. The inhibition of COX-2 by N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide leads to the reduction of prostaglandin production, which results in the alleviation of inflammation. Additionally, N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high potency and selectivity towards specific enzymes. Additionally, N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the main limitations of using N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide is its irreversible inhibition of enzymes, which can lead to off-target effects and potential toxicity.
Future Directions
There are various future directions for the research and development of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, including the design and synthesis of novel inhibitors with improved potency and selectivity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, as well as its potential toxicity and side effects. Furthermore, the application of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide in materials science and biotechnology is an area that requires further exploration, including the development of novel sensors and biosensors based on N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide.
Synthesis Methods
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylamine with 4-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with acryloyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(11-4-14)20(22)23/h3-13H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFCCMRGPQTGQP-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)






![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)

